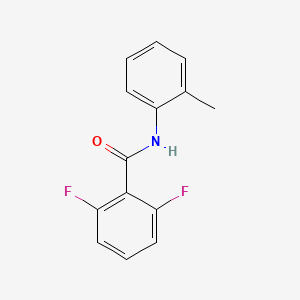

2,6-Difluoro-N-(o-tolyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-5-2-3-8-12(9)17-14(18)13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSDXDGGKUMCGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,6 Difluoro N O Tolyl Benzamide

Retrosynthetic Analysis of 2,6-Difluoro-N-(o-tolyl)benzamide

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide C-N bond. This bond is formed between the carbonyl carbon of a 2,6-difluorobenzoyl group and the nitrogen atom of an o-toluidine (B26562) moiety. This disconnection points to two primary starting materials: 2,6-difluorobenzoic acid or its activated derivatives, and o-toluidine.

Figure 1: Retrosynthetic Disconnection of this compound

This straightforward analysis forms the basis for designing the synthetic routes discussed in the following sections.

Established Synthetic Routes for Related N-Substituted Benzamides

The formation of an amide bond is a fundamental transformation in organic chemistry, and numerous methods have been developed for this purpose. For the synthesis of N-substituted benzamides, including the title compound, two principal strategies are widely employed: acyl halide coupling reactions and the use of amide coupling reagents.

Acyl Halide Coupling Reactions

One of the most common methods for amide synthesis is the reaction between an amine and an acyl halide, typically an acyl chloride. ncert.nic.in This reaction, often a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. bath.ac.uk The amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a hydrogen halide. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the generated acid. ncert.nic.in

In the context of synthesizing this compound, this would involve the reaction of 2,6-difluorobenzoyl chloride with o-toluidine. The high reactivity of acyl chlorides generally ensures good yields under mild conditions.

Amide Coupling Reagents (e.g., Carbodiimides, Phosphonium (B103445) Salts)

Direct amidation of a carboxylic acid with an amine is also a widely used and often preferred method, as it avoids the need to prepare the more reactive acyl halide. researchgate.net This approach requires the use of a coupling reagent to activate the carboxylic acid. researchgate.net Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues activate the carboxylic acid by forming a reactive phosphonium ester.

Uronium/Guanidinium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also highly effective for promoting amide bond formation.

These reagents offer the advantage of mild reaction conditions and high chemoselectivity, making them suitable for complex molecules with various functional groups. researchgate.net

Detailed Synthesis Protocols for this compound

The synthesis of this compound can be achieved through a multi-step process that involves the preparation of the key precursors followed by their coupling.

Preparation of Key Precursors: 2,6-Difluorobenzoic Acid and o-Toluidine Derivatives

2,6-Difluorobenzoic Acid: This precursor can be synthesized from 2,6-difluorobenzonitrile (B137791) through hydrolysis. chemicalbook.comchemicalbook.com For instance, heating 2,6-difluorobenzonitrile with sodium hydroxide (B78521) in water results in the formation of sodium 2,6-difluorobenzoate, which upon acidification with a mineral acid like sulfuric acid, precipitates 2,6-difluorobenzoic acid. chemicalbook.com This product is a major degradation product of the insecticide diflubenzuron. sigmaaldrich.com It has been utilized in the synthesis of various biologically active molecules. sigmaaldrich.comnih.gov

o-Toluidine: This aromatic amine is produced industrially by the nitration of toluene (B28343) to yield a mixture of nitrotoluenes, with a preference for the ortho isomer. wikipedia.orgatamanchemicals.com Subsequent separation via distillation and hydrogenation of the 2-nitrotoluene (B74249) affords o-toluidine. wikipedia.orgatamanchemicals.com Alternatively, it can be manufactured through the amination of toluene with methylhydroxylamine in the presence of aluminum trichloride. atamanchemicals.com

Amidation Strategies and Reaction Condition Optimization

With the precursors in hand, the final step is the amidation reaction. The choice of method and the optimization of reaction conditions are crucial for achieving a high yield and purity of the final product.

Method 1: Acyl Halide Route

Preparation of 2,6-Difluorobenzoyl Chloride: 2,6-Difluorobenzoic acid can be converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent.

Coupling with o-Toluidine: The freshly prepared 2,6-difluorobenzoyl chloride is then reacted with o-toluidine in the presence of a base like triethylamine (B128534) or pyridine in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran. The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity and minimize side reactions. A study on the synthesis of a related compound, 2,6-difluoro-N-(prop-2-ynyl)benzamide, employed diisopropylethylamine (DIPEA) as the base and dichloromethane as the solvent. nih.gov

Method 2: Direct Amidation with Coupling Reagents

Alternatively, 2,6-difluorobenzoic acid can be directly coupled with o-toluidine using a coupling reagent. For instance, a mixture of the carboxylic acid and amine can be treated with a reagent like EDC in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure in a solvent like dimethylformamide (DMF) or dichloromethane. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield. nih.gov The choice of coupling reagent can be critical, especially when dealing with sterically hindered substrates. luxembourg-bio.com

Table 1: Comparison of Synthetic Strategies for Amide Formation

| Strategy | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Acyl Halide Coupling | 2,6-Difluorobenzoyl chloride, o-Toluidine, Base (e.g., Pyridine) | High reactivity, often high yields. | Requires preparation of the acyl halide, which can be moisture-sensitive. |

| Carbodiimide Coupling | 2,6-Difluorobenzoic acid, o-Toluidine, EDC, Additive (e.g., HOBt) | Milder conditions, avoids acyl halide preparation. | Can produce urea (B33335) byproducts that may be difficult to remove. |

Table 2: Key Compounds Mentioned in the Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | Not available | C₁₄H₁₁F₂NO |

| 2,6-Difluorobenzoic Acid | 385-00-2 | C₇H₄F₂O₂ |

| o-Toluidine | 95-53-4 | C₇H₉N |

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | C₇H₃ClF₂O |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | C₁₃H₂₂N₂ |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | 56602-33-6 | C₁₂H₂₂F₆N₇OP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | 94790-37-1 | C₁₁H₁₆F₆N₅O |

| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O |

| 2,6-Difluorobenzonitrile | 1897-52-5 | C₇H₃F₂N |

| Thionyl chloride | 7719-09-7 | Cl₂OS |

| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |

| Triethylamine | 121-44-8 | C₆H₁₅N |

| Pyridine | 110-86-1 | C₅H₅N |

| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO |

| Dichloromethane | 75-09-2 | CH₂Cl₂ |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O |

Choice of Solvent Systems and Catalysts

The choice of solvent is crucial in the synthesis of benzamides. It must dissolve the reactants and any catalysts, be inert to the reaction conditions, and facilitate ease of workup and product isolation. For the synthesis of related difluorobenzamides, aprotic solvents are generally preferred. Dichloromethane is a common choice as it is a good solvent for both the acyl chloride and the amine, and its low boiling point simplifies removal post-reaction. nih.gov

The reaction is typically carried out in the presence of a base, which acts as a catalyst by deprotonating the amine, increasing its nucleophilicity, and also serves to neutralize the hydrochloric acid byproduct generated during the reaction. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are frequently used for this purpose. nih.gov The selection between these bases can depend on factors like steric hindrance and basicity, which can influence reaction rates and side-product formation.

Table 1: Common Solvent and Base Systems for Difluorobenzamide Synthesis

| Solvent | Base/Catalyst | Rationale |

|---|---|---|

| Dichloromethane (DCM) | Triethylamine (TEA) | Good solubility for reactants, non-reactive, base neutralizes HCl byproduct. |

| Dichloromethane (DCM) | Diisopropylethylamine (DIPEA) | Sterically hindered base, minimizes potential side reactions. nih.gov |

| Tetrahydrofuran (THF) | Pyridine | Alternative aprotic solvent, pyridine can also act as a nucleophilic catalyst. |

Temperature and Reaction Time Parameters

Control of temperature and reaction time is paramount for maximizing yield and minimizing the formation of impurities. These parameters are often interdependent and are optimized for each specific combination of reactants and solvents. For the acylation of amines with benzoyl chlorides, the reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. nih.gov

The progress of the reaction is typically monitored using techniques like Thin Layer Chromatography (TLC). nih.gov The reaction is considered complete when the starting materials are consumed. Prolonged reaction times can sometimes lead to the degradation of the product or the formation of side products. For a similar compound, 2,6-Difluoro-N-(prop-2-ynyl)benzamide, the reaction was completed in 1.5 hours at 0 °C. nih.gov

Table 2: Illustrative Temperature and Time Parameters for Amide Synthesis

| Reactant System | Temperature | Reaction Time | Monitoring Method |

|---|---|---|---|

| 2,6-difluorobenzoyl chloride + amine | 0 °C to Room Temp | 1-4 hours | Thin Layer Chromatography (TLC) |

| 2,6-difluorobenzoyl chloride + amine | Room Temperature | 2-12 hours | High-Performance Liquid Chromatography (HPLC) |

Purification and Isolation Techniques for High Purity

Achieving high purity of this compound is essential for its use in research and development. The purification strategy typically involves a combination of extraction, washing, and a final purification step such as chromatography or recrystallization.

Following the reaction, a standard workup procedure involves quenching the reaction mixture, often with water or a dilute aqueous acid, to remove excess base and the hydrochloride salt. The product is then extracted into an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (B1210297). nih.gov The combined organic layers are washed, dried over an anhydrous drying agent like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

For achieving high purity, two main techniques are employed:

Recrystallization: This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out, leaving impurities behind in the solvent.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto a column and eluted with a solvent system (mobile phase), often a mixture like ethyl acetate and hexane. nih.gov Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product. Flash column chromatography is a faster variant that uses pressure to push the solvent through the column. nih.gov

Advanced Synthetic Approaches and Process Intensification

Modern synthetic chemistry aims to develop more efficient, faster, and scalable processes. For the synthesis of this compound, advanced approaches like microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reaction mixtures. amazonaws.com This technique can dramatically reduce reaction times, often from hours to minutes, and improve reaction yields and product purity. amazonaws.comresearchgate.net The heating is rapid and uniform, which can minimize the formation of side products that may occur with conventional heating methods. amazonaws.com

In the context of synthesizing this compound, a microwave-assisted approach could involve placing the reactants (2,6-difluorobenzoyl chloride and o-toluidine), a base, and a suitable high-boiling point solvent in a sealed vessel and irradiating it in a microwave reactor. The temperature and pressure can be precisely controlled, leading to rapid and efficient amide bond formation. nih.gov This method is particularly advantageous for rapid reaction screening and optimization. amazonaws.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days amazonaws.com | Seconds to minutes amazonaws.com |

| Heating | Conductive, slow, uneven | Dielectric, rapid, uniform amazonaws.com |

| Yields | Often lower | Generally higher researchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Often minimized amazonaws.com |

| Scalability | Well-established | Can be challenging for large scale |

Flow Chemistry Methodologies

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher reproducibility and safety, especially for exothermic reactions. uc.pt

For the production of this compound, a flow chemistry setup would involve pumping separate streams of the 2,6-difluorobenzoyl chloride and o-toluidine (with a base) into a T-mixer where they combine. The resulting stream then passes through a heated or cooled reactor coil for a specific residence time, allowing the reaction to complete. thieme-connect.de Downstream processing, such as in-line quenching and purification, can also be integrated into the flow system, enabling a continuous and automated production process. uc.ptthieme-connect.de This methodology is highly scalable and can enhance process efficiency for industrial production.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.gov The synthesis of this compound can be made more sustainable by adhering to these principles. nih.gov

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The amide formation between 2,6-difluorobenzoyl chloride and o-toluidine has a good atom economy, with the main byproduct being HCl, which is neutralized by a base.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water if reaction conditions permit. nih.gov The ideal "green" solvent is no solvent at all, if the reaction can be run neat. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Advanced methods like microwave synthesis can also improve energy efficiency by reducing reaction times. nih.gov

Waste Prevention: Optimizing reactions to minimize the formation of byproducts and using catalytic reagents in place of stoichiometric ones reduces waste. researchgate.net Integrating purification steps, as seen in flow chemistry, can also minimize waste generation. rsc.org

By thoughtfully selecting solvents, catalysts, and reaction technologies, the synthesis of this compound can be aligned with the principles of sustainability and environmental responsibility. nih.gov

Solvent Selection and Waste Minimization

Modern approaches to the synthesis of amides focus on replacing these hazardous solvents with greener alternatives. rsc.orgrsc.org For the synthesis of this compound, several classes of greener solvents could be considered.

Alternative Solvents: Research into greener alternatives for amide coupling reactions has identified several promising candidates. rsc.orgacs.org Ethereal solvents such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have emerged as superior choices in many cases. acs.orgnsf.gov These solvents are often derived from renewable resources (in the case of 2-MeTHF), have lower toxicity profiles, and are more readily biodegradable. nsf.gov Other sustainable options include cyclopentyl methyl ether (CPME), iso-propyl acetate (i-PrOAc), and diethyl carbonate (DEC). nsf.gov

Deep eutectic solvents (DESs) represent another innovative class of green solvents. rsc.orgresearchgate.net A DES formed from choline (B1196258) chloride and zinc chloride, for example, can act as both a catalyst and a solvent in acylation reactions, often with the advantage of being recyclable. rsc.orgresearchgate.net The use of such solvents could significantly reduce the waste generated from both the solvent and the catalyst.

Solvent-Free Synthesis: An even more environmentally benign approach is to conduct the reaction under solvent-free conditions. semanticscholar.orgtandfonline.com This can be achieved by heating a mixture of the reactants, sometimes with a solid catalyst. semanticscholar.org For instance, the amidation of carboxylic acids with urea has been successfully carried out using boric acid as a catalyst in a solvent-free process. semanticscholar.orgresearchgate.net While the direct reaction of 2,6-difluorobenzoyl chloride with o-toluidine might be too exothermic to control without a solvent, exploring solvent-free conditions with less reactive derivatives of 2,6-difluorobenzoic acid could be a viable strategy for waste minimization.

Waste Minimization Strategies: Beyond solvent replacement, waste can be minimized through the use of catalytic methods. Instead of stoichiometric activating agents, which are common in amide bond formation and lead to significant waste, catalytic approaches are preferable. ucl.ac.uk For the synthesis of this compound, employing a catalyst that facilitates the direct condensation of 2,6-difluorobenzoic acid and o-toluidine would be a significant improvement. Boronic acid catalysts have shown promise in this regard. ucl.ac.uk

Biocatalysis offers another powerful tool for waste reduction. rsc.org Enzymes can catalyze amide bond formation under mild, aqueous conditions, often with high selectivity, thereby avoiding the need for protecting groups and reducing the generation of byproducts. rsc.orgmanchester.ac.uk The use of a suitable enzyme, such as an engineered carboxylic acid reductase (CAR), could provide a highly sustainable route to this compound. manchester.ac.uk

Table 1: Comparison of Solvents for Amide Synthesis

| Solvent | Classification | Key Advantages | Potential Drawbacks for Industrial Scale |

| Dichloromethane (DCM) | Halogenated | Effective for a wide range of reactants | Carcinogenicity concerns, high volatility, costly disposal |

| N,N-Dimethylformamide (DMF) | Dipolar Aprotic | High solubilizing power | Reprotoxic, high boiling point makes removal difficult |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Derived from renewable sources, lower toxicity | Can form peroxides, potentially higher cost than traditional solvents |

| Methyl tert-butyl ether (MTBE) | Ether | Good alternative to other ethers, lower peroxide formation | Groundwater contaminant concerns in some regions |

| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Recyclable, can act as both solvent and catalyst | Higher viscosity, product isolation can be challenging |

| Water | Aqueous | Non-toxic, non-flammable, inexpensive | Low solubility of many organic reactants, potential for hydrolysis of reactants |

Atom Economy and E-factor Considerations

Green chemistry metrics such as atom economy and the E-factor are essential for evaluating the efficiency and environmental impact of a synthetic process. rsc.orgsheldon.nlprimescholars.com

Atom Economy: Developed by Barry Trost, atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.comwikipedia.org An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of this compound from 2,6-difluorobenzoyl chloride and o-toluidine, the reaction is as follows:

C₇H₃ClF₂O + C₇H₉N → C₁₄H₁₁F₂NO + HCl

A more atom-economical approach would be the direct catalytic amidation of 2,6-difluorobenzoic acid with o-toluidine:

C₇H₄F₂O₂ + C₇H₉N → C₁₄H₁₁F₂NO + H₂O

In this case, the only byproduct is water, a benign substance, resulting in a significantly higher atom economy.

E-factor: The E-factor, introduced by Roger Sheldon, is a more comprehensive metric that considers all waste generated in a process, including byproducts, unreacted starting materials, and solvent losses. sheldon.nlwikipedia.org It is calculated as the total mass of waste divided by the mass of the product. A lower E-factor indicates a greener process.

The pharmaceutical industry typically has high E-factors, often ranging from 25 to over 100, due to complex, multi-step syntheses and stringent purity requirements. rsc.orghep.com.cn Optimizing the synthesis of this compound would involve strategies to lower its E-factor.

Strategies to Improve Atom Economy and E-factor:

Catalytic Routes: As mentioned, shifting from stoichiometric reagents to catalytic systems is a primary strategy. This not only improves atom economy by avoiding the formation of large byproducts but also reduces the E-factor by minimizing the amount of material used.

Solvent Recycling: Implementing efficient solvent recovery and recycling protocols can dramatically decrease the E-factor, as solvents are a major contributor to waste. rsc.org

Process Intensification: Continuous flow chemistry can offer significant advantages over batch processing, including better heat and mass transfer, improved safety, and reduced solvent usage and waste generation, thereby lowering the E-factor.

Table 2: Theoretical Green Metrics for Different Synthetic Routes to this compound

| Synthetic Route | Byproduct | Theoretical Atom Economy (%) | Key Factors Increasing E-factor |

| From 2,6-difluorobenzoyl chloride and o-toluidine | HCl | ~87% | Stoichiometric base for neutralization, solvent for reaction and workup |

| From 2,6-difluorobenzoic acid and o-toluidine (catalytic) | H₂O | ~93% | Catalyst, solvent for reaction and water removal, purification media |

| From 2,6-difluorobenzonitrile and o-toluidine (hypothetical catalytic) | NH₃ | ~94% | Catalyst, high temperatures/pressures, solvent, potential for side reactions |

By carefully selecting solvents, minimizing waste through catalytic and process optimization, and focusing on improving atom economy and the E-factor, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Advanced Spectroscopic and Structural Elucidation of 2,6 Difluoro N O Tolyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. For 2,6-Difluoro-N-(o-tolyl)benzamide, a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments would provide a complete assignment of its proton and carbon skeletons, as well as information about the electronic environment of the fluorine atoms.

¹H NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 2,6-difluorobenzoyl and the o-tolyl moieties.

The protons on the 2,6-difluorophenyl ring are anticipated to show a characteristic splitting pattern due to coupling with the adjacent fluorine atoms and with each other. The single proton at the 4-position (H-4) would likely appear as a triplet of triplets, while the two equivalent protons at the 3- and 5-positions (H-3/H-5) would appear as a doublet of triplets.

The o-tolyl group protons would present as a set of coupled aromatic signals and a distinct singlet for the methyl group. The proton ortho to the methyl group and meta to the amide nitrogen is expected to be the most shielded among the aromatic protons of this ring. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Amide N-H | 8.0 - 9.0 | Broad Singlet | - |

| H-4' | 7.4 - 7.6 | Triplet of Triplets | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9 |

| H-3'/H-5' | 7.0 - 7.2 | Doublet of Triplets | J(H,F) ≈ 6-8, J(H,H) ≈ 8-9 |

| Aromatic (o-tolyl) | 7.2 - 7.5 | Multiplets | - |

| Methyl (o-tolyl) | 2.2 - 2.4 | Singlet | - |

¹³C NMR Analysis: Carbon Skeletal Connectivity and Hybridization States

The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to appear in the downfield region. The carbons of the 2,6-difluorophenyl ring will show characteristic splitting due to one-bond and two-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C-2'/C-6') will appear as doublets with a large coupling constant. The o-tolyl ring will exhibit four distinct aromatic carbon signals and one signal for the methyl carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | 160 - 165 | Singlet |

| C-2'/C-6' | 158 - 162 | Doublet |

| C-4' | 132 - 135 | Triplet |

| C-1' | 115 - 120 | Triplet |

| C-3'/C-5' | 112 - 115 | Doublet |

| Aromatic (o-tolyl) | 125 - 140 | Singlets |

| Methyl (o-tolyl) | 17 - 20 | Singlet |

¹⁹F NMR Analysis: Fluorine Environment and Through-Space/Bond Interactions

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent due to free rotation around the C-C bond. The chemical shift of this signal would be characteristic for fluorine atoms attached to an aromatic ring. Any hindrance to rotation could potentially lead to non-equivalence and a more complex spectrum.

Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2'/F-6' | -110 to -120 | Multiplet (due to H coupling) |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Correlational Insights

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would reveal the ¹H-¹H coupling networks within the 2,6-difluorophenyl and o-tolyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is vital for connecting the 2,6-difluorobenzoyl and o-tolyl fragments across the amide bond. For instance, correlations from the amide proton to the carbonyl carbon and the ipso-carbon of the o-tolyl ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help in determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly FT-IR, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various vibrational modes of its functional groups.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic, -CH₃) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-F Stretch (Aryl Fluoride) | 1100 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, a theoretical Raman spectrum would be expected to exhibit characteristic peaks corresponding to the vibrations of its constituent functional groups.

Anticipated Raman Spectral Features:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Vibration of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene (B151609) rings. |

| C-H Stretch (Methyl) | 2850-2960 | Stretching vibrations of the C-H bonds in the tolyl methyl group. |

| C=O Stretch (Amide I) | 1630-1680 | A strong band characteristic of the amide carbonyl group. |

| N-H Bend (Amide II) | 1510-1570 | Bending vibration of the N-H bond coupled with C-N stretching. |

| C=C Stretch (Aromatic) | 1400-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |

| C-F Stretch | 1000-1400 | Stretching vibrations of the carbon-fluorine bonds. |

Note: The exact positions of these bands can be influenced by the molecular environment and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is indispensable for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both ESI and APCI are soft ionization techniques suitable for the analysis of this compound. ESI-MS would likely produce the protonated molecule, [M+H]⁺, with high efficiency, allowing for accurate mass determination. APCI-MS, which is well-suited for less polar compounds, would also be expected to yield a strong signal for the molecular ion.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₁₄H₁₁F₂NO + H]⁺ | 248.0881 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion of this compound would provide critical information about its connectivity. Collision-induced dissociation (CID) would be expected to induce fragmentation at the weakest bonds, primarily the amide C-N bond.

Plausible Fragmentation Pathways:

A primary fragmentation pathway would involve the cleavage of the amide bond, leading to the formation of the 2,6-difluorobenzoyl cation and the o-toluidine (B26562) radical cation or a neutral o-toluidine molecule.

Formation of the 2,6-difluorobenzoyl cation: This would result in a fragment ion with an m/z of 141.0140.

Formation of the o-tolylaminium ion: This would produce a fragment ion with an m/z of 108.0808.

Further fragmentation of these primary ions would provide additional structural confirmation.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Interactions

Crystal Growth and Diffraction Data Collection

Single crystals suitable for X-ray diffraction would need to be grown, typically by slow evaporation of a solvent from a saturated solution of the compound. Once obtained, the crystal would be mounted on a diffractometer and irradiated with X-rays to collect a diffraction pattern.

Unit Cell Parameters and Space Group Determination

Analysis of the diffraction data would reveal the dimensions of the unit cell—the basic repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. For comparison, the closely related compound 3-Fluoro-N-(p-tolyl)benzamide crystallizes in a monoclinic system. It is plausible that this compound could exhibit similar or different crystal packing depending on the influence of the additional fluorine atom and the ortho-methyl group on intermolecular forces.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

The final refined crystal structure would elucidate the planarity of the amide linkage, the dihedral angles between the aromatic rings, and any intramolecular hydrogen bonding that might occur between the amide proton and one of the ortho-fluorine atoms. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state.

Molecular Conformation and Intermolecular Hydrogen Bonding Networks

The precise three-dimensional structure of this compound is dictated by the spatial arrangement of its aromatic rings and the connecting amide bridge, which in turn governs the intermolecular forces, particularly hydrogen bonding. While a specific crystal structure for the title compound is not publicly documented, extensive analysis of closely related benzanilides provides a clear and detailed model of its expected conformation and interactions.

Studies on analogous compounds, such as 2-fluoro-N-o-tolylbenzamide, reveal that the molecule adopts a non-planar, stepped conformation. nih.gov The central amide unit (–CONH–) itself is generally planar. nih.gov However, the two aromatic rings are twisted out of this amide plane. In the case of 2-fluoro-N-o-tolylbenzamide, the amide plane forms a dihedral angle of 38.27° with the fluorobenzene (B45895) ring and 37.53° with the tolyl ring. nih.gov The two benzene rings are themselves inclined to each other at a slight angle. nih.gov The presence of two ortho-fluoro substituents in this compound is expected to enforce a similar, if not more pronounced, non-planar conformation, reducing the energy difference between bound and unbound states by preventing full π-system conjugation. mdpi.com

The primary organizing force in the crystal lattice of such benzanilides is the intermolecular N—H⋯O hydrogen bond. This interaction links molecules head-to-tail, forming infinite chains. nih.govnih.gov These chains are a characteristic feature of the crystal packing in a wide range of N-aryl-amides. researchgate.net

Further stabilization of the crystal structure is achieved through weaker intermolecular interactions. These can include C—H⋯F and C—H⋯O hydrogen bonds, which create a more complex, layered network. nih.govnih.gov In structures with methyl groups, C—H⋯π interactions involving the tolyl ring can also play a role in augmenting the primary hydrogen bond chains. nih.gov The fluorine atoms are critical, not only for conformational control but also for participating in hydrophobic interactions and potential C—F⋯C=O contacts within binding pockets. mdpi.com

The following table summarizes key structural parameters observed in analogous compounds, which serve as a basis for understanding the conformation of this compound.

| Parameter | 2-Fluoro-N-o-tolylbenzamide nih.gov | 2-Chloro-N-(2,6-dichlorophenyl)benzamide nih.gov | 2,6-Difluoro-N-(prop-2-ynyl)benzamide nih.gov |

| Primary H-Bond | N—H⋯O | N—H⋯O | N—H⋯O |

| Dihedral Angle (Amide Plane to Benzoyl Ring) | 38.27° | 59.8° | N/A |

| Dihedral Angle (Amide Plane to Aniline/Tolyl Ring) | 37.53° | N/A | N/A |

| Dihedral Angle (Benzoyl Ring to Aniline/Tolyl Ring) | 4.17° | 8.1° | N/A |

| Other Interactions | C—H⋯π, C—H⋯O, C—H⋯F | - | C—H⋯F |

This interactive table provides a comparative view of the structural data from related molecules.

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for studying non-superimposable mirror-image molecules (enantiomers). As this compound itself is an achiral molecule, these techniques are not applicable to it directly. However, they would be essential for the characterization of any synthesized chiral derivatives. To date, a review of scientific literature reveals no specific studies focused on the chiroptical properties of chiral derivatives of this compound.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Were chiral derivatives of this compound to be synthesized, for instance, by introducing a chiral center on a substituent, CD spectroscopy would be a powerful method to:

Determine the absolute configuration of the enantiomers.

Analyze conformational changes in solution.

Study the stereoselective binding interactions with chiral biological targets like proteins or nucleic acids.

A typical CD spectrum plots the differential absorption (ΔA) or molar ellipticity ([θ]) against wavelength. The resulting positive or negative bands (Cotton effects) are characteristic of the molecule's specific three-dimensional structure.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov It is closely related to Circular Dichroism and provides complementary information about the stereochemistry of a chiral compound. For any potential chiral derivatives of this compound, ORD would be used to:

Confirm the optical activity of the synthesized compounds.

Determine the enantiomeric purity.

Correlate the sign of rotation at a specific wavelength (e.g., the sodium D-line) with a particular enantiomer.

An ORD spectrum plots the specific rotation ([α]) against wavelength, showing characteristic curves that can be complex, especially in regions of absorption, where they produce Cotton effects.

Theoretical and Computational Investigations of 2,6 Difluoro N O Tolyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods provide insights into electronic structure, which is crucial for understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2,6-Difluoro-N-(o-tolyl)benzamide, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. From this optimized geometry, various electronic properties such as total energy, dipole moment, and polarizability can be calculated to characterize the molecule's electronic behavior.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity. For this compound, these calculations would reveal the regions of the molecule most likely to be involved in chemical reactions.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The ESP map is plotted on the molecule's electron density surface, with different colors representing varying potential values. Regions of negative potential (typically colored red) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, areas with positive potential (usually blue) are electron-deficient and prone to nucleophilic attack. For this compound, the ESP surface would highlight the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular and intermolecular charge transfer, hyperconjugation, and the strength of chemical bonds. In the context of this compound, NBO analysis would quantify the delocalization of electron density and the nature of the interactions between the difluorobenzoyl and o-tolyl moieties, contributing to a deeper understanding of its stability and electronic properties.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. This is typically achieved by systematically rotating one or more dihedral angles and calculating the energy at each step. For this compound, a PES scan around the amide bond (C-N) and the bonds connecting the phenyl rings to the amide group would be performed. The resulting plot of energy versus dihedral angle would reveal the low-energy conformers (local minima) and the transition states (saddle points) that separate them, providing a comprehensive picture of the molecule's flexibility and preferred shapes.

Molecular Mechanics and Semi-Empirical Methods for Conformational Sampling

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(O)-N amide bond and the N-C(aryl) bond. Understanding the preferred three-dimensional arrangement is crucial as it governs the molecule's interactions and properties. Molecular mechanics (MM) and semi-empirical methods offer an efficient first pass at exploring this landscape.

Computational studies on closely related 2,6-difluorobenzamide (B103285) derivatives have revealed that the presence of two fluorine atoms in the ortho positions of the benzoyl ring forces the amide group out of the plane of the aromatic ring. nih.gov Unlike simple benzamides that favor planarity to maximize conjugation, the steric and electronic repulsion from the fluorine atoms induces a non-planar, low-energy conformation. For instance, in 2,6-difluoro-3-methoxybenzamide, a torsion angle of approximately -27° between the carboxamide and the aromatic ring was calculated to be the most stable conformation. nih.gov

For this compound, this effect is compounded by the ortho-methyl group on the N-tolyl ring. A systematic conformational search, typically performed by incrementally rotating the key dihedral angles and calculating the steric energy at each step, would be employed. Methods like Stochastic Search or LowModeMD, often used in molecular modeling packages, are effective for sampling the conformational space of flexible molecules. researchgate.net

These initial searches, using force fields like MMFF (Merck Molecular Force Field), would likely identify several low-energy conformers. The primary differentiating features would be the dihedral angles describing the orientation of the two aromatic rings relative to the central amide linkage. Semi-empirical methods (like PM7 or AM1) can then be used to refine the energies of these initial conformers, providing a more accurate picture of their relative stabilities before proceeding to more computationally expensive methods. The expected outcome is a set of non-planar structures, with the exact torsion angles determined by a subtle balance of steric hindrance from the fluorine and methyl groups and the electronic preference for partial conjugation.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior and Solvent Interactions

To understand the behavior of this compound in a realistic biological or chemical environment, Molecular Dynamics (MD) simulations are employed. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insights into its dynamic behavior, conformational flexibility, and specific interactions with the solvent.

An MD simulation of this compound would begin by placing a single molecule in a periodic box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), to represent a dilute solution. The system's energy is then minimized to remove any unfavorable initial contacts.

A critical step is the selection of a force field, which is a set of parameters and equations used to calculate the potential energy of the system. For a small organic molecule like this compound, generalized force fields such as the Generalized AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are appropriate choices. nih.govambermd.org These force fields are designed to be compatible with the widely used AMBER and CHARMM biomolecular force fields, respectively. uiuc.edusrmist.edu.innih.gov

Parameterization for the molecule would be automated using tools like Antechamber for GAFF or CGenFF programs for CHARMM. nih.govuiuc.edu These tools assign atom types and parameters for bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). Special attention is required for the fluorinated aromatic ring, as accurate parameters for halogenated compounds are crucial for correctly modeling their interactions. The partial atomic charges are typically calculated using quantum mechanical methods (e.g., RESP or Merz-Kollman) to accurately represent the molecule's electrostatic potential.

Once the simulation is running, analysis of the resulting trajectory reveals how the molecule behaves dynamically. For this compound, key analyses would include:

Dihedral Angle Distributions: Tracking the C(aryl)-C(O)-N-C(aryl) dihedral angles over time shows which conformations are most populated in solution and the frequency of transitions between them. It is expected that the molecule would not be static but would sample a range of related non-planar conformations.

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O). The simulations can quantify the formation and lifetime of hydrogen bonds between the solute and solvent molecules. The strength and geometry of these interactions are critical for understanding the molecule's solubility and how it interacts with biological targets. The fluorine atoms can also act as weak hydrogen bond acceptors.

Solvent Structure: The arrangement of solvent molecules around the solute can be analyzed using radial distribution functions (RDFs). This would show, for example, the average distance and coordination number of water molecules around the amide group and the hydrophobic aromatic rings, providing a detailed picture of the solvation shell.

In silico Prediction of Spectroscopic Parameters

Computational quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective for predicting spectroscopic parameters. These predictions are invaluable for confirming the identity of a synthesized compound and interpreting experimental spectra.

Theoretical NMR and IR spectra for this compound can be calculated using DFT. The process begins with a geometry optimization of the molecule's lowest energy conformer, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)). researchgate.netnih.gov

NMR Spectra: Following optimization, the NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This method computes the isotropic magnetic shielding constants for each nucleus (¹H, ¹³C, ¹⁹F). These shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

IR Spectra: The same optimized geometry is used to perform a frequency calculation. This computes the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

The tables below present plausible DFT-calculated spectroscopic data for this compound, based on typical values for similar functional groups found in the literature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using GIAO-DFT. Calculated in CDCl₃ relative to TMS.

| Atom Type | Calculated Chemical Shift (ppm) |

|---|---|

| Amide N-H | ~8.2 |

| Aromatic H (tolyl) | 7.1 - 7.5 |

| Aromatic H (difluorophenyl) | 7.0 - 7.6 |

| Methyl C-H | ~2.3 |

| Carbonyl C=O | ~164 |

| Aromatic C-F | ~160 (d, JCF ≈ 250 Hz) |

| Aromatic C (other) | 110 - 140 |

| Methyl C | ~18 |

Table 2: Predicted Principal IR Absorption Frequencies (cm⁻¹) using DFT.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3430 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | ~1685 | Strong |

| N-H Bend (Amide II) | ~1530 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1280 - 1100 | Very Strong |

The final step in a computational spectroscopic study is the comparison of calculated data with experimental results. This comparison serves as a rigorous check of the computed structure and the computational method itself.

For IR Spectra: It is well-known that harmonic frequency calculations at the DFT level tend to overestimate vibrational frequencies compared to experimental anharmonic values. researchgate.net Therefore, it is standard practice to apply a uniform scaling factor (typically 0.96-0.98 for B3LYP functionals) to the calculated frequencies to improve agreement with the experimental spectrum. osti.gov The comparison involves matching the scaled frequencies and relative intensities of the main peaks. researchgate.netnih.gov

For NMR Spectra: The calculated chemical shifts are typically plotted against the experimental values. A high degree of correlation, with a linear regression slope close to 1.0 and a low mean absolute error (MAE), indicates an accurate structural model and successful assignment of the experimental spectrum. nih.govnih.gov

Table 3: Illustrative Comparison of Calculated and Hypothetical Experimental Data.

| Parameter | Calculated Value | Hypothetical Exp. Value | Deviation |

|---|---|---|---|

| ¹³C Shift (C=O) | 164.0 ppm | 164.5 ppm | -0.5 ppm |

| ¹H Shift (N-H) | 8.2 ppm | 8.1 ppm | +0.1 ppm |

| IR Freq (C=O) (scaled) | 1651 cm⁻¹ | 1655 cm⁻¹ | -4 cm⁻¹ |

| IR Freq (N-H) (scaled) | 3361 cm⁻¹ | 3358 cm⁻¹ | +3 cm⁻¹ |

This integrated computational approach, from conformational sampling to spectroscopic prediction, provides a comprehensive understanding of the molecular properties of this compound, guiding experimental work and offering insights that are inaccessible through measurement alone.

Molecular Docking Studies with Relevant Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein.

Ligand Preparation and Receptor Grid Generation

The initial and critical phase of any molecular docking study involves the meticulous preparation of both the ligand (in this case, this compound) and the target receptor.

Ligand Preparation: The three-dimensional structure of this compound would first be generated. This process typically involves assigning correct bond orders, adding hydrogen atoms, and determining the appropriate protonation states at a physiological pH. Energy minimization of the ligand structure is then performed using a suitable force field to obtain a low-energy, stable conformation.

Receptor Preparation: A high-resolution three-dimensional structure of the biomolecular target, usually obtained through experimental methods like X-ray crystallography or NMR spectroscopy, is required. The preparation of the receptor involves removing water molecules from the crystal structure, adding hydrogen atoms, assigning partial charges, and repairing any missing residues or atoms.

Grid Generation: Following the preparation of the receptor, a grid box is defined around the active site or the region of interest for binding. This grid pre-calculates the potential energy of various atom types at each grid point, which significantly speeds up the subsequent docking calculations. The size and coordinates of the grid box are crucial parameters that dictate the search space for the ligand.

Binding Mode Prediction and Interaction Analysis

Once the ligand and receptor are prepared and the grid is generated, the docking algorithm is employed to explore the conformational space of the ligand within the defined active site.

The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on their predicted binding affinity. The resulting poses are then clustered and ranked. The top-ranked poses represent the most likely binding modes of the ligand.

A detailed analysis of these predicted binding poses is then conducted to understand the key molecular interactions responsible for binding. This analysis typically identifies:

Hydrogen Bonds: Interactions between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Non-polar interactions between the ligand and hydrophobic residues of the protein.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

Halogen Bonds: Non-covalent interactions involving the fluorine atoms of the ligand.

Scoring Functions and Binding Affinity Estimation

Scoring functions are at the heart of molecular docking programs. They are mathematical models used to approximate the binding free energy of a ligand-protein complex. The goal of a scoring function is to rank different binding poses and to estimate the binding affinity, allowing for the differentiation between active and inactive compounds.

There are several types of scoring functions, including:

Force-Field-Based: These functions calculate the sum of non-bonded interactions (van der Waals and electrostatic) between the ligand and the protein.

Empirical: These functions use a set of weighted energy terms to reproduce experimentally determined binding affinities.

Knowledge-Based: These functions are derived from statistical analysis of intermolecular contacts in a large database of protein-ligand complexes.

The output of the scoring function is a numerical value, often expressed in units of energy (e.g., kcal/mol), which provides an estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction.

While no specific data for this compound is currently available, the following table illustrates the kind of data that would be generated from a typical molecular docking study against a hypothetical protein target.

| Parameter | Description | Hypothetical Value |

| Target Protein | The biomolecular receptor for docking. | Example: FtsZ |

| Docking Software | The program used for the simulation. | Example: AutoDock Vina |

| Binding Affinity (kcal/mol) | The estimated free energy of binding. | -8.5 |

| Interacting Residues | Amino acid residues in the active site involved in binding. | VAL20, LEU55, ASN101 |

| Hydrogen Bonds | Number and details of hydrogen bonds formed. | 2 (with ASN101, LEU55) |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts. | VAL20, ILE30, PHE45 |

Chemical Reactivity and Derivatization Strategies of 2,6 Difluoro N O Tolyl Benzamide

Reactions Involving the Amide Linkage

The amide bond in 2,6-Difluoro-N-(o-tolyl)benzamide is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the attached aromatic rings.

Hydrolysis under Acidic and Basic Conditions

Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, although these reactions typically require more forcing conditions than the hydrolysis of esters.

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield 2,6-difluorobenzoic acid and o-toluidine (B26562). The amine product is protonated under the acidic conditions, which drives the equilibrium towards the products.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This process is generally more challenging than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. The reaction produces 2,6-difluorobenzoic acid and o-toluidine.

| Reaction | Reagents and Conditions | Products | Notes |

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄, heat | 2,6-Difluorobenzoic acid, o-Toluidinium salt | The amine is protonated in the acidic medium. |

| Basic Hydrolysis | Concentrated NaOH or KOH, heat | 2,6-Difluorobenzoate salt, o-Toluidine | The carboxylic acid is deprotonated in the basic medium. |

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide linkage in this compound can undergo alkylation and acylation reactions. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, these reactions often require strong electrophiles and basic conditions to deprotonate the amide first.

N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent is crucial to achieve good yields and prevent side reactions.

N-acylation can be performed using acyl chlorides or anhydrides. Similar to alkylation, a base is typically required to enhance the nucleophilicity of the amide nitrogen.

| Reaction | Reagents and Conditions | Product | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I), strong base (e.g., NaH), aprotic solvent (e.g., THF, DMF) | N-Alkyl-2,6-difluoro-N-(o-tolyl)benzamide | The use of a strong base is necessary to deprotonate the amide. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), base (e.g., pyridine (B92270), triethylamine), aprotic solvent | N-Acyl-2,6-difluoro-N-(o-tolyl)benzamide | The reaction introduces a second acyl group onto the nitrogen atom. |

Reduction of the Amide Carbonyl

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide into a secondary amine. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. The reaction proceeds through a complex mechanism involving the formation of an iminium ion intermediate.

| Reaction | Reagents and Conditions | Product | Notes |

| Amide Reduction | 1. LiAlH₄, dry ether or THF2. H₂O or H₃O⁺ workup | N-(2,6-Difluorobenzyl)-2-methylaniline | This reaction provides a route to substituted secondary amines. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) and Toluene (B28343) Moieties

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution due to the nature of their substituents.

The 2,6-difluorobenzoyl ring is strongly deactivated towards electrophilic attack because of the electron-withdrawing inductive effect of the two fluorine atoms and the carbonyl group. Conversely, the o-tolyl ring is activated by the electron-donating methyl group and the nitrogen atom of the amide linkage, which can donate its lone pair of electrons into the ring through resonance. Therefore, electrophilic substitution reactions are expected to occur preferentially on the o-tolyl ring. The amide group and the methyl group are both ortho, para-directing.

Halogenation, Nitration, and Sulfonation

Standard electrophilic aromatic substitution reactions can be performed on the activated o-tolyl ring.

Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would be expected to yield products where the halogen is introduced at the positions ortho and para to the activating N-amide and methyl groups. Due to steric hindrance from the bulky 2,6-difluorobenzoyl group and the o-methyl group, substitution at the para position is generally favored.

Nitration , typically carried out with a mixture of nitric acid and sulfuric acid, would also be directed to the ortho and para positions of the tolyl ring. The strong activating nature of the amide group can lead to polysubstitution if the reaction conditions are not carefully controlled.

Sulfonation with fuming sulfuric acid would similarly yield sulfonic acid derivatives with substitution on the activated tolyl ring.

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃, in a non-polar solvent | 4-Bromo-2,6-difluoro-N-(2-methyl-5-nitrophenyl)benzamide and other isomers | Substitution occurs on the activated tolyl ring. The para-substituted product is likely to be major due to reduced steric hindrance. |

| Nitration | HNO₃, H₂SO₄ | 2,6-Difluoro-N-(2-methyl-4-nitrophenyl)benzamide and 2,6-Difluoro-N-(2-methyl-5-nitrophenyl)benzamide | The strong activation by the amide and methyl groups directs the nitro group to the available ortho and para positions on the tolyl ring. |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | 4-(2,6-Difluorobenzamido)-3-methylbenzenesulfonic acid and isomers | The sulfonic acid group is introduced onto the activated tolyl ring. |

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve the introduction of alkyl or acyl groups onto an aromatic ring, are generally not feasible on the deactivated 2,6-difluorobenzoyl ring. Furthermore, the amide group itself can react with the Lewis acid catalyst typically used in these reactions, which can complicate the outcome.

However, under specific conditions, Friedel-Crafts alkylation or acylation could potentially be achieved on the activated o-tolyl ring. The choice of catalyst and reaction conditions would be critical to favor substitution on the aromatic ring over reaction at the amide nitrogen.

| Reaction | Reagents and Conditions | Potential Product(s) | Challenges |

| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃Cl), Lewis acid (e.g., AlCl₃) | Alkylated derivatives on the tolyl ring | The amide nitrogen can complex with the Lewis acid, deactivating the ring and preventing the reaction. Rearrangement of the alkyl group is also possible. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃) | Acylated derivatives on the tolyl ring | Similar to alkylation, the Lewis acid can react with the amide. The product ketone is also a Lewis base and can complex with the catalyst. |

Metalation and Cross-Coupling Reactions for Advanced Functionalization

The presence of the amide and fluoro-substituted aromatic ring in this compound provides handles for advanced functionalization through metalation and cross-coupling reactions. These strategies are pivotal in creating a library of analogs with diverse substituents.

Directed ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the context of this compound, the amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the benzoyl ring. wikipedia.orgbaranlab.org However, the two fluorine atoms already occupy the ortho positions, seemingly precluding further substitution at these sites.

Despite this, the amide functionality can direct lithiation. The general mechanism involves the coordination of an organolithium reagent, such as n-butyllithium, to the oxygen atom of the amide. This brings the base in close proximity to an ortho proton, leading to its abstraction and the formation of an ortho-lithiated species. baranlab.orgnih.gov This intermediate can then react with various electrophiles to introduce new functional groups. The strength of the DMG and the reaction conditions, including the choice of base and solvent, are crucial for the success of DoM. uwindsor.caorganic-chemistry.org

While the ortho positions of the difluorobenzoyl ring are blocked, the N-o-tolyl group presents an alternative site for DoM. The amide nitrogen can direct the metalation to the ortho position of the tolyl ring.

Suzuki, Heck, and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki, Heck, and Sonogashira reactions are particularly relevant for modifying the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.gov While this compound itself does not have a suitable leaving group for direct coupling, derivatization of either aromatic ring to introduce a halide (e.g., bromo or iodo) or a triflate group would enable subsequent Suzuki coupling. For instance, if a bromo-substituted analog were synthesized, it could react with various aryl or vinyl boronic acids to introduce new substituents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene to form a substituted alkene. nih.govmdpi.com Similar to the Suzuki coupling, a halogenated derivative of this compound would be required as a substrate. The regioselectivity of the Heck reaction can sometimes be a challenge, particularly with unactivated alkenes. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.orgyoutube.com A halogenated analog of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations. wikipedia.orgyoutube.com

Table 1: Overview of Cross-Coupling Reactions for Functionalization

| Reaction | Reactants | Catalyst/Reagents | Bond Formed | Potential Application for this compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Palladium Catalyst, Base | C-C | Introduction of aryl or vinyl groups to a halogenated analog. |

| Heck Reaction | Alkene + Organic Halide/Triflate | Palladium Catalyst, Base | C-C (alkene) | Introduction of substituted alkene moieties to a halogenated analog. |

| Sonogashira Coupling | Terminal Alkyne + Organic Halide/Triflate | Palladium Catalyst, Copper(I) Co-catalyst, Base | C-C (alkyne) | Introduction of alkynyl groups to a halogenated analog. |

Regioselective Functionalization of the o-Tolyl Moiety

The o-tolyl group provides another avenue for structural modification, allowing for the introduction of various functionalities that can influence the compound's properties.

Oxidation of the Methyl Group

The methyl group on the o-tolyl ring is a potential site for oxidation. This can be achieved using various oxidizing agents to yield a benzylic alcohol, an aldehyde, or a carboxylic acid, depending on the reaction conditions and the strength of the oxidant. For example, oxidation of tertiary benzamides at the N-alkyl groups has been reported. nih.gov These oxidized products can then serve as synthetic handles for further derivatization. For instance, a carboxylic acid derivative could be converted to an ester or an amide.

Introduction of Polar or Ionizable Groups

Introducing polar or ionizable groups onto the o-tolyl ring can significantly alter the solubility and pharmacokinetic profile of the molecule. This can be achieved through electrophilic aromatic substitution reactions, such as nitration or sulfonation, followed by reduction or other transformations. For example, nitration of the tolyl ring would introduce a nitro group, which can then be reduced to an amino group. This amino group can be further functionalized, for instance, by acylation or alkylation. The regioselectivity of these substitutions would be directed by the existing methyl and amide groups.

Synthesis of Structurally Modified Analogs for Structure-Activity Relationship (SAR) Studies

The primary goal of these derivatization strategies is to generate a library of structurally diverse analogs for SAR studies. researchgate.netnih.gov By systematically modifying different parts of the this compound molecule, researchers can probe the key structural features required for its biological activity.

For example, SAR studies on N-(thiazol-2-yl)-benzamide analogs have been conducted to identify potent antagonists for the Zinc-Activated Channel (ZAC). semanticscholar.orgnih.gov Similar studies on 2,6-difluorobenzamide (B103285) derivatives have been performed to investigate their potential as antibacterial agents targeting the FtsZ protein. researchgate.net

The synthesis of these analogs often involves multi-step sequences, combining the reactions described above. For instance, a halogenated derivative could first be synthesized and then subjected to various cross-coupling reactions to introduce a range of substituents at a specific position. The resulting compounds would then be evaluated for their biological activity to build a comprehensive SAR model.

Alterations on the 2,6-Difluorophenyl Ring

The 2,6-difluorophenyl ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two fluorine atoms are potent activating groups, withdrawing electron density from the aromatic ring and making the ipso-carbons electrophilic. This reactivity is a cornerstone for introducing a variety of functional groups.

The general mechanism for SNAr on this ring involves the addition of a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of a fluoride (B91410) ion. libretexts.orglibretexts.org The presence of two fluorine atoms enhances the electrophilicity of the ring, facilitating this reaction. nih.gov

Common nucleophiles employed in the derivatization of related 2,6-difluorobenzamide structures include alkoxides, phenoxides, and amines. These reactions typically proceed under mild conditions, often in the presence of a base to deprotonate the nucleophile or to neutralize the HF formed.

Table 1: Examples of Nucleophilic Aromatic Substitution on 2,6-Difluorobenzamide Analogs

| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| 2,6-difluorobenzonitrile (B137791) | NaOH, H₂O₂ | 20–50°C, pH 8–10 | 2,6-difluorobenzamide | |

| 2,6-dichlorobenzonitrile | KF | DMF, 170–175°C, 6h | 2,6-difluorobenzonitrile |

It is important to note that while the 2,6-difluorobenzamide motif is a key pharmacophore in some contexts, modifications to this ring can be detrimental to certain biological activities. nih.govmdpi.com

Modifications to the o-Tolyl Substituent

The o-tolyl group offers several sites for chemical modification, primarily the methyl group and the aromatic ring itself.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This transformation would convert the o-tolyl group into a 2-carboxyphenyl group, significantly altering the steric and electronic properties of the molecule.

Electrophilic Aromatic Substitution: The aromatic ring of the o-tolyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the amide linkage will influence the position of substitution. Halogenation, for instance, can introduce bromine or chlorine atoms onto the ring, which can then serve as handles for further cross-coupling reactions.

A recent method for regioselective ortho-halogenation of N-aryl amides utilizes oxidative halodeboronation, which could potentially be applied to achieve specific substitution patterns. google.com

Table 2: Potential Modifications of the o-Tolyl Group in this compound